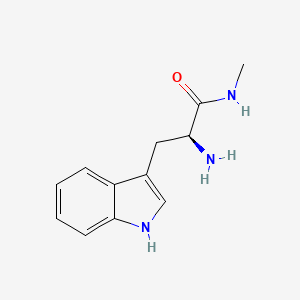

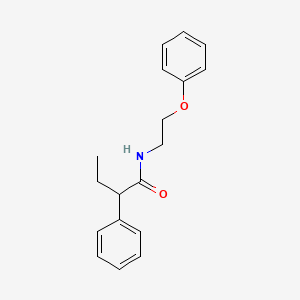

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin, hence its use as an antidepressant and sleep aid .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents . Another study showed the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .Chemical Reactions Analysis

A study has shown the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor . This suggests that “(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” could potentially undergo similar reactions.科学的研究の応用

Antibacterial and Antifungal Properties

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: exhibits promising antibacterial and antifungal activities. Researchers have investigated its potential as a novel antimicrobial agent against various pathogens. Studies have shown inhibition of bacterial growth and fungal proliferation, making it a valuable candidate for drug development .

Antitubercular Activity

The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (the causative agent of tuberculosis). Preliminary results indicate significant antitubercular activity, suggesting its potential as an adjunct therapy or lead compound for new antitubercular drugs .

Anticancer Potential

Indole derivatives, including those containing the indolyl moiety found in this compound, have attracted attention in cancer research. (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide could potentially inhibit cancer cell growth, metastasis, or angiogenesis. Further studies are needed to explore its specific mechanisms and target pathways .

Phosphoinositide 3-Kinase δ Inhibition

The indazole structural motif in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide suggests its potential as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). PI3Kδ inhibitors are being explored for respiratory disease treatment .

作用機序

Target of Action

Similar compounds have been shown to interact with the s-phase kinase-associated protein 1 .

Mode of Action

It is likely that the compound interacts with its target protein, potentially altering its function or activity .

Result of Action

Similar compounds have shown antimicrobial and antitubercular activity .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)

![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)